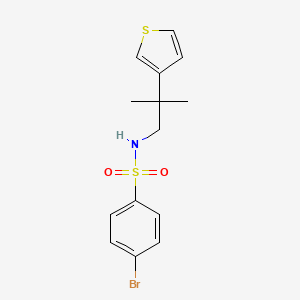

4-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

4-bromo-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2S2/c1-14(2,11-7-8-19-9-11)10-16-20(17,18)13-5-3-12(15)4-6-13/h3-9,16H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWMRZCBGRAZGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)Br)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Sulfonamide Formation: The reaction of the brominated benzene with a sulfonamide group.

Thiophene Attachment: The incorporation of the thiophene ring through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: Where the bromine atom can be replaced by other functional groups.

Oxidation and Reduction: Modifying the oxidation state of the thiophene ring or other parts of the molecule.

Coupling Reactions: Such as Suzuki-Miyaura coupling, to attach different aromatic or heteroaromatic groups.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone.

Oxidation: Reagents such as potassium permanganate.

Coupling: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have indicated that sulfonamide derivatives exhibit promising antitumor activity. The compound has been evaluated for its ability to inhibit carbonic anhydrase, an enzyme often overexpressed in tumors.

| Study | Findings |

|---|---|

| Demonstrated that sulfonamide-based analogues, including derivatives of the target compound, showed significant inhibition of tumor cell proliferation in vitro. |

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various bacterial strains, showing effectiveness similar to established antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Case Study: Anticancer Properties

A study focused on the synthesis of sulfonamide derivatives revealed that modifications to the thiophene ring can enhance biological activity against cancer cell lines. The specific compound was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways.

Case Study: Antimicrobial Efficacy

In another study, researchers synthesized a series of sulfonamide compounds, including 4-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide, and evaluated their antimicrobial activity using the disk diffusion method. The results indicated that the compound exhibited significant antibacterial properties against multi-drug resistant strains.

Potential Therapeutic Uses

Given its biological activities, this compound may have potential therapeutic applications:

- Cancer Treatment : As a carbonic anhydrase inhibitor, it may be useful in developing new anticancer therapies.

- Antimicrobial Treatments : Its effectiveness against resistant bacterial strains suggests it could be a candidate for new antibiotic formulations.

Mécanisme D'action

The mechanism of action of 4-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide with key analogs:

Key Observations:

Thermal Stability : Brominated derivatives (e.g., 4b) exhibit higher melting points (~184°C) than fluoro analogs (~144°C), suggesting stronger intermolecular forces (e.g., halogen bonding) .

Spectroscopic and Analytical Data

NMR Characteristics (Selected Examples):

- Target Compound : Anticipated aromatic proton signals in the range of δ 7.5–8.1 ppm (bromophenyl and thiophene protons), with methyl groups at δ 1.2–1.5 ppm (branched propyl chain) .

- Analog 4b () : Aromatic protons at δ 7.67–8.06 ppm (pyrazole and pyridine rings), hydroxyl proton at δ 5.2–5.5 ppm .

- Analog 2c () : Methoxy group resonance at δ 3.8 ppm, chlorophenyl protons at δ 7.3–7.6 ppm .

Mass Spectrometry:

Pharmacological and Biochemical Implications

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

Kinase Inhibition : Pyridine/pyrazole-containing sulfonamides (e.g., 4b, 2c) exhibit potent kinase inhibitory effects, attributed to their planar heterocycles interacting with ATP-binding pockets . The target’s thiophene moiety may offer similar π-stacking but with reduced polarity.

Anticancer Activity : Brominated sulfonamides demonstrate enhanced cytotoxicity compared to chloro or methyl derivatives, likely due to bromine’s electron-withdrawing effects and improved target affinity .

Solubility and Bioavailability : The branched propyl-thiophene chain in the target compound may reduce aqueous solubility compared to linear alkyl chains in analogs like 4d .

Activité Biologique

4-Bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, interactions with proteins, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 4-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide can be represented as follows:

- Molecular Formula : C13H14BrN1O2S1

- Molecular Weight : 328.23 g/mol

The structure includes a bromobenzene moiety, a sulfonamide group, and a thiophene ring, which are known to contribute to its biological properties.

Pharmacological Properties

Recent studies have highlighted the pharmacological potential of sulfonamide derivatives, including 4-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide. The following sections summarize key findings regarding its biological activities.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains. For instance, in vitro studies indicated that it exhibits significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM for different strains .

Interaction with Human Serum Albumin (HSA)

The interaction of 4-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide with human serum albumin is crucial for understanding its pharmacokinetics. Spectroscopic studies have demonstrated that the binding constant of the HSA-complex is moderate to strong, indicating effective binding through hydrophobic interactions and hydrogen bonding . This interaction can influence the compound's distribution and therapeutic efficacy in vivo.

Case Studies

- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives, including our compound of interest. Results showed that the compound effectively inhibited bacterial growth in a dose-dependent manner, with enhanced activity noted when combined with other antibiotics .

- Pharmacokinetic Profiling : Another investigation focused on the pharmacokinetic properties of related sulfonamides. It was found that structural modifications significantly affected their absorption and metabolism. The presence of the thiophene ring in our compound may enhance its bioavailability compared to other sulfonamides lacking this feature .

Research Findings

Recent literature has provided insights into the biological mechanisms underlying the activity of 4-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.